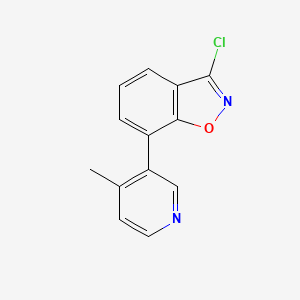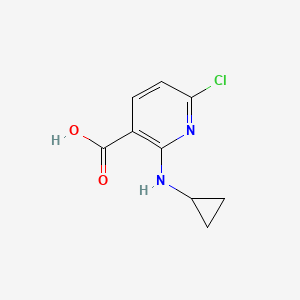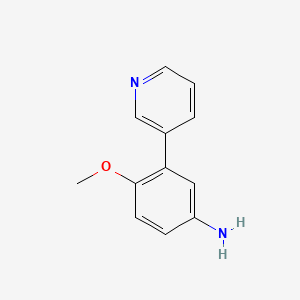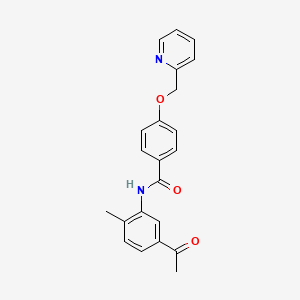
3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole is a heterocyclic compound that contains both benzoxazole and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-2-aminophenol with 4-methyl-3-pyridinecarboxylic acid under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-azido-7-(4-methylpyridin-3-yl)-1,2-benzoxazole.
Oxidation: Formation of this compound-5-oxide.
Reduction: Formation of 3-amino-7-(4-methylpyridin-3-yl)-1,2-benzoxazole.
Aplicaciones Científicas De Investigación
3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzisoxazole
- 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzothiazole
- 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzimidazole
Uniqueness
3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole is unique due to the presence of both benzoxazole and pyridine moieties, which confer specific electronic and steric properties. These properties can enhance its binding affinity to biological targets and its reactivity in chemical transformations .
Propiedades
Fórmula molecular |
C13H9ClN2O |
|---|---|
Peso molecular |
244.67 g/mol |
Nombre IUPAC |
3-chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C13H9ClN2O/c1-8-5-6-15-7-11(8)9-3-2-4-10-12(9)17-16-13(10)14/h2-7H,1H3 |
Clave InChI |
BKLBNJQGHVEDNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)C2=CC=CC3=C2ON=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13884756.png)





![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)




